Cas no 161385-93-9 (4-(1,3-thiazol-2-yl)oxan-4-ol)

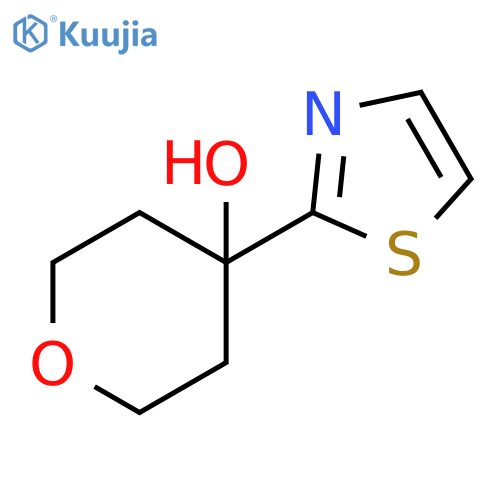

4-(1,3-thiazol-2-yl)oxan-4-ol structure

商品名:4-(1,3-thiazol-2-yl)oxan-4-ol

CAS番号:161385-93-9

MF:C8H11NO2S

メガワット:185.24344086647

MDL:MFCD27998256

CID:2191375

PubChem ID:18996289

4-(1,3-thiazol-2-yl)oxan-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-(Thiazol-2-yl)tetrahydro-2h-pyran-4-ol

- 2H-Pyran-4-ol, tetrahydro-4-(2-thiazolyl)-

- 4-(1,3-thiazol-2-yl)oxan-4-ol

-

- MDL: MFCD27998256

- インチ: 1S/C8H11NO2S/c10-8(1-4-11-5-2-8)7-9-3-6-12-7/h3,6,10H,1-2,4-5H2

- InChIKey: WHOMAYRRFFNNPA-UHFFFAOYSA-N

- ほほえんだ: C1OCCC(C2=NC=CS2)(O)C1

4-(1,3-thiazol-2-yl)oxan-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2621863-10g |

4-(1,3-thiazol-2-yl)oxan-4-ol |

161385-93-9 | 95% | 10g |

$3191.0 | 2023-09-14 | |

| Enamine | EN300-2621863-2.5g |

4-(1,3-thiazol-2-yl)oxan-4-ol |

161385-93-9 | 95% | 2.5g |

$1454.0 | 2024-06-18 | |

| Enamine | EN300-2621863-0.05g |

4-(1,3-thiazol-2-yl)oxan-4-ol |

161385-93-9 | 95% | 0.05g |

$174.0 | 2024-06-18 | |

| Enamine | EN300-2621863-5.0g |

4-(1,3-thiazol-2-yl)oxan-4-ol |

161385-93-9 | 95% | 5.0g |

$2152.0 | 2024-06-18 | |

| Aaron | AR0285ZG-50mg |

4-(1,3-thiazol-2-yl)oxan-4-ol |

161385-93-9 | 95% | 50mg |

$265.00 | 2025-02-15 | |

| Aaron | AR0285ZG-1g |

4-(1,3-thiazol-2-yl)oxan-4-ol |

161385-93-9 | 95% | 1g |

$1047.00 | 2025-02-15 | |

| Enamine | EN300-2621863-5g |

4-(1,3-thiazol-2-yl)oxan-4-ol |

161385-93-9 | 95% | 5g |

$2152.0 | 2023-09-14 | |

| 1PlusChem | 1P0285R4-250mg |

4-(1,3-thiazol-2-yl)oxan-4-ol |

161385-93-9 | 95% | 250mg |

$516.00 | 2024-06-20 | |

| Aaron | AR0285ZG-100mg |

4-(1,3-thiazol-2-yl)oxan-4-ol |

161385-93-9 | 95% | 100mg |

$379.00 | 2025-02-15 | |

| 1PlusChem | 1P0285R4-100mg |

4-(1,3-thiazol-2-yl)oxan-4-ol |

161385-93-9 | 95% | 100mg |

$369.00 | 2024-06-20 |

4-(1,3-thiazol-2-yl)oxan-4-ol 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

161385-93-9 (4-(1,3-thiazol-2-yl)oxan-4-ol) 関連製品

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量